

A Comprehensive Technical Guide to the Molecular Structure and Synthesis of YK11

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Compound of Interest

Compound Name: YK11

Cat. No.: B15541492

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This in-depth technical guide provides a detailed overview of the molecular structure, synthesis, and signaling pathways of **YK11**, a synthetic steroidal selective androgen receptor modulator (SARM). The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure of YK11

YK11, systematically known as (17 α ,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroid derived from dihydrotestosterone (DHT).^[1] Its steroidal structure distinguishes it from many non-steroidal SARMS.^[1]

The molecular properties of **YK11** are summarized in the table below.

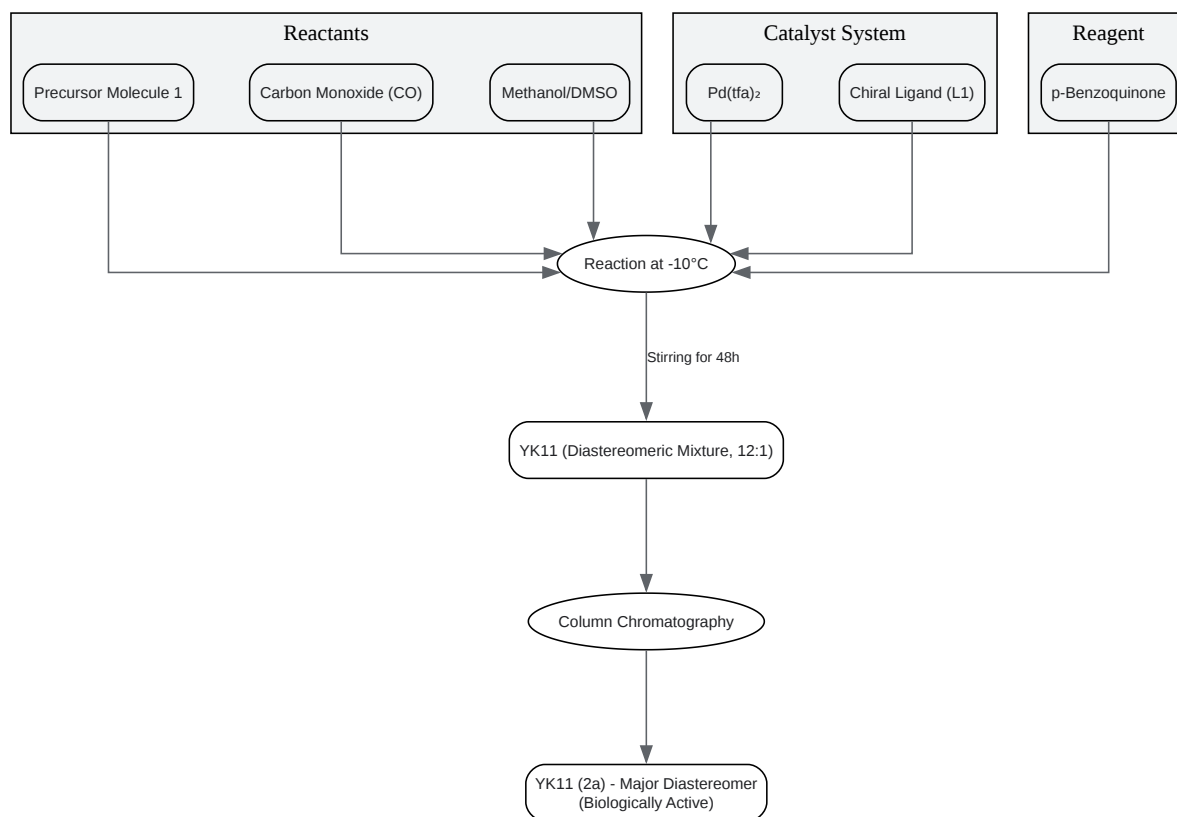
Property	Value
Molecular Formula	C ₂₅ H ₃₄ O ₆
Molar Mass	430.541 g·mol ⁻¹ [1]
IUPAC Name	Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate [1]
CAS Number	1370003-76-1 [1]
SMILES	<chem>C[C@]12CC[C@H]3--INVALID-LINK--CCC5=CC(=O)CC[C@H]35</chem> [1]
InChI Key	KCQHQCDFVGNMK-PQUNLUOYSA-N [1]

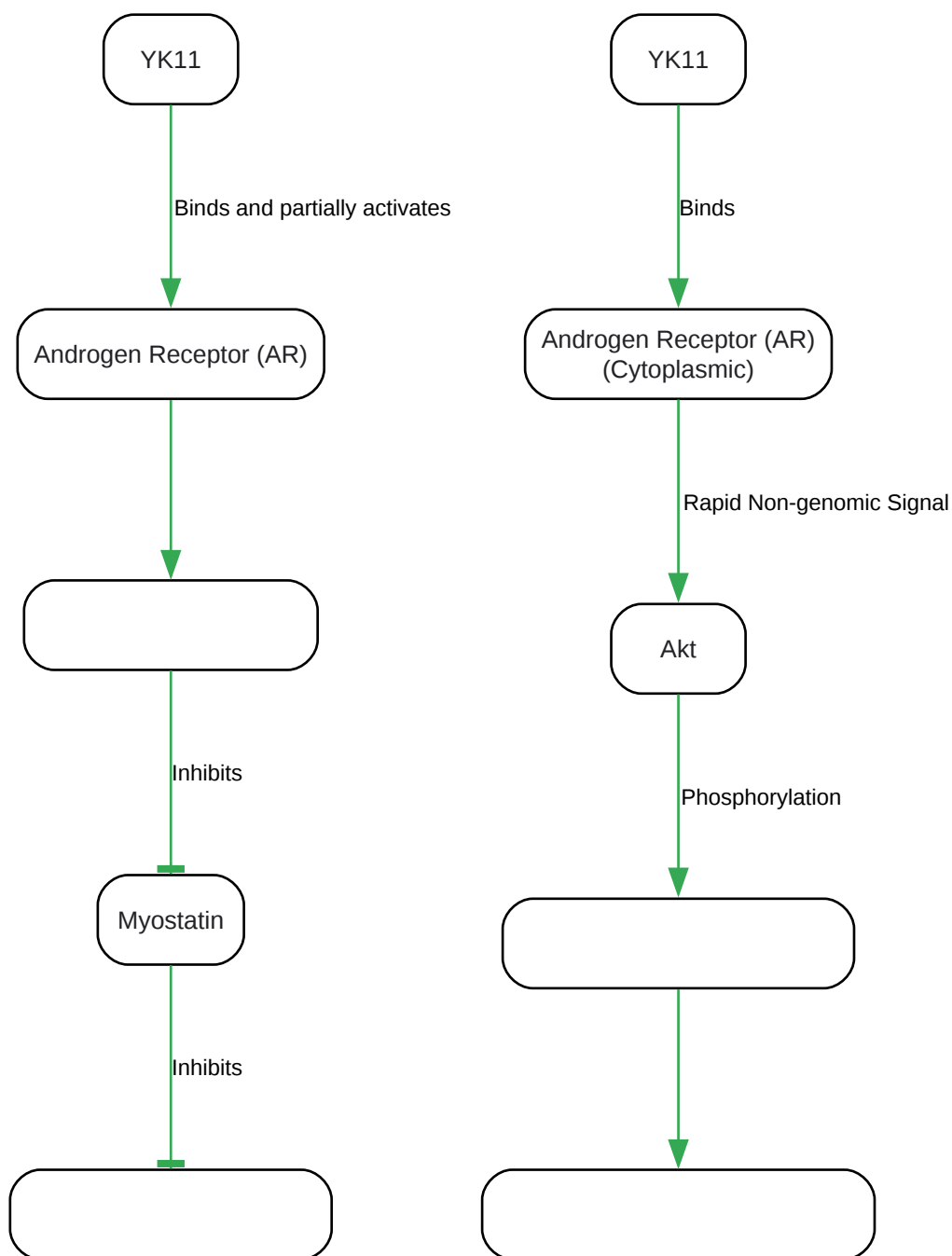
Synthesis Pathway of YK11

The synthesis of **YK11** involves a palladium-catalyzed diastereoselective cyclization carbonylation. This key step results in the formation of **YK11** as a mixture of two diastereomers. An improved synthesis method has been reported that achieves a higher diastereomeric ratio.

The reaction involves the palladium-catalyzed carbonylation of a precursor molecule in the presence of a chiral ligand. The stereochemistry of the major, and more biologically active, diastereomer has been determined through X-ray crystallographic analysis.

Below is a diagram illustrating this key synthesis step.





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References

- 1. Improved Synthesis and Determination of the Biologically Active Diastereomer of YK11 [mdpi.com]
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